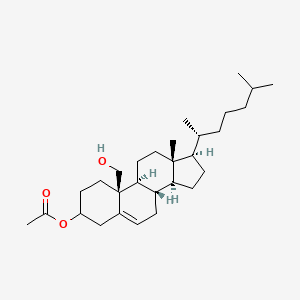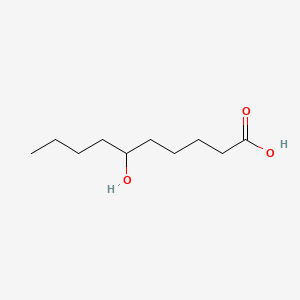
Decanoic acid, 6-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of decanoic acid, 6-hydroxy-, can be achieved through several methods. One common approach involves the hydroxylation of decanoic acid using specific catalysts and reaction conditions. For instance, the use of cytochrome P450 enzymes in a whole-cell catalytic biosynthesis system has been reported to efficiently produce 6-hydroxydecanoic acid . This method involves the hydroxylation of decanoic acid at the sixth carbon position, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of decanoic acid, 6-hydroxy-, can be achieved through biocatalysis, which offers high selectivity and environmental friendliness compared to traditional chemical synthesis methods . The use of engineered microorganisms, such as Escherichia coli, in a two-step continuous biosynthesis process has been shown to yield significant amounts of 6-hydroxydecanoic acid .
Análisis De Reacciones Químicas
Types of Reactions: Decanoic acid, 6-hydroxy-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydroxyl and carboxyl functional groups in the molecule.
Common Reagents and Conditions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can undergo substitution reactions with halogenating agents to form halogenated derivatives.
Major Products: The major products formed from these reactions include ketones, alcohols, and halogenated compounds, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Decanoic acid, 6-hydroxy-, has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: It serves as a model compound for studying the metabolism of medium-chain fatty acids.
Industry: It is used in the production of biodegradable plastics, surfactants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of decanoic acid, 6-hydroxy-, involves its interaction with specific molecular targets and pathways. In neurological applications, it has been shown to modulate AMPA receptors and PPAR-γ, which are involved in synaptic transmission and inflammation, respectively . Additionally, its ability to cross the blood-brain barrier allows it to exert effects directly on the central nervous system.
Comparación Con Compuestos Similares
Decanoic acid: A saturated fatty acid with a similar carbon chain length but lacking the hydroxyl group.
10-Hydroxydecanoic acid: Another hydroxylated decanoic acid with the hydroxyl group at the tenth carbon position.
Capric acid: Another name for decanoic acid, highlighting its use in various industrial applications.
Uniqueness: Decanoic acid, 6-hydroxy-, is unique due to the specific position of the hydroxyl group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
16899-10-8 |
|---|---|
Fórmula molecular |
C10H20O3 |
Peso molecular |
188.26 g/mol |
Nombre IUPAC |
6-hydroxydecanoic acid |
InChI |
InChI=1S/C10H20O3/c1-2-3-6-9(11)7-4-5-8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13) |
Clave InChI |
FVYMNKYNSBBJCT-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CCCCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


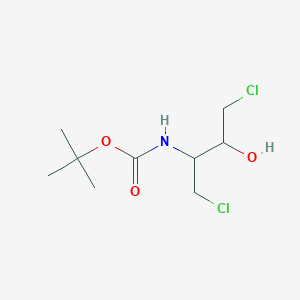
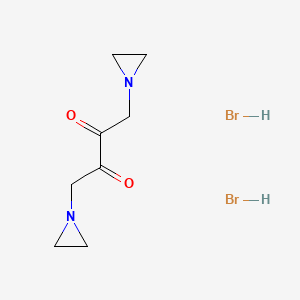
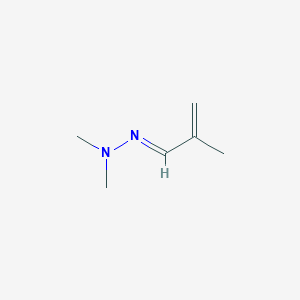
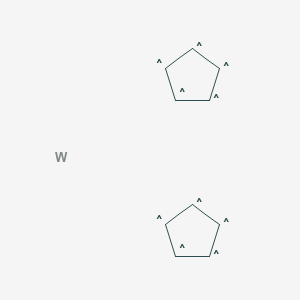
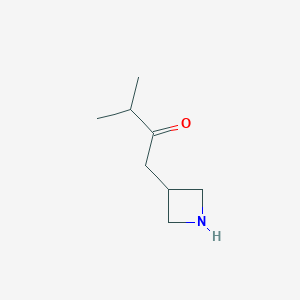
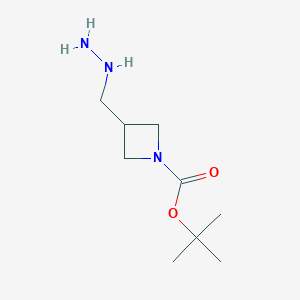
![Phenylmethyl 2-O-[2-(Acetylamino)-2-deoxy-D-glucopyranosyl]-alpha-D-mannopyranoside](/img/structure/B15124867.png)
![Dibenzo[a,e]cyclopropa[c]cyclohepten-6-ol, 1,1-difluoro-1,1a,6,10b-tetrahydro-, (1aalpha,6beta,10balpha)-](/img/structure/B15124874.png)
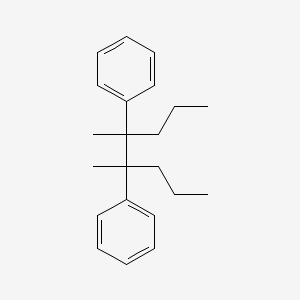
![2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid;16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene](/img/structure/B15124884.png)
![[5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B15124886.png)
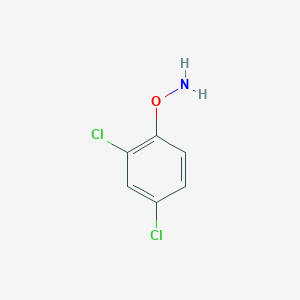
![6-Bromo-3-azabicyclo[3.1.0]hexane](/img/structure/B15124921.png)
